1-(2-Cyclopentenyl)-2-propanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FOY 251 is synthesized through the metabolic conversion of camostat mesylate. The process involves the hydrolysis of camostat mesylate to produce FOY 251. The reaction conditions typically involve the use of specific enzymes or acidic conditions to facilitate the hydrolysis .
Industrial Production Methods
Industrial production of FOY 251 involves large-scale synthesis of camostat mesylate followed by its hydrolysis. The process is optimized to ensure high yield and purity of FOY 251. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
FOY 251 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction involved in its formation from camostat mesylate.
Inhibition Reactions: FOY 251 acts as an inhibitor in various biochemical reactions, particularly those involving serine proteases.
Common Reagents and Conditions
The hydrolysis of camostat mesylate to FOY 251 typically requires acidic conditions or specific enzymes. Inhibition reactions involving FOY 251 often occur under physiological conditions, such as in cell culture assays .
Major Products Formed
The major product formed from the hydrolysis of camostat mesylate is FOY 251. In inhibition reactions, FOY 251 forms complexes with target proteases, thereby inhibiting their activity .
Scientific Research Applications
FOY 251 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proteinase inhibition and enzyme kinetics.
Biology: Employed in cell culture assays to investigate its inhibitory effects on various proteases.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
FOY 251 exerts its effects by inhibiting transmembrane serine protease 2 (TMPRSS2). This inhibition prevents the protease from processing viral surface spike proteins, thereby blocking the entry of viruses like SARS-CoV-2 into host cells. The compound forms a reversible covalent bond with the active site of TMPRSS2, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
Camostat Mesylate: The parent compound of FOY 251, also a serine protease inhibitor.
Nafamostat Mesylate: Another serine protease inhibitor with similar antiviral properties.
Gabexate Mesylate: A related compound used for its anticoagulant and anti-inflammatory properties
Uniqueness of FOY 251
FOY 251 is unique due to its specific inhibition of TMPRSS2, making it particularly effective against viruses that rely on this protease for entry into host cells. Its role as an active metabolite of camostat mesylate also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-cyclopent-2-en-1-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJIBPLECWWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295570 | |
Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-24-8 | |
Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Cyclopentenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 105-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-cyclopentenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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